molecular formula C11H11BrN2O2S2 B14908111 3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide

3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide

Cat. No.: B14908111
M. Wt: 347.3 g/mol
InChI Key: LICFKTVCTLQAJV-UHFFFAOYSA-N
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Description

3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 4-methylthiazole-2-methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the thiazole ring can interact with various biological pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide stands out due to its unique combination of a bromine atom, a thiazole ring, and a sulfonamide group

Properties

Molecular Formula

C11H11BrN2O2S2

Molecular Weight

347.3 g/mol

IUPAC Name

3-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C11H11BrN2O2S2/c1-8-7-17-11(14-8)6-13-18(15,16)10-4-2-3-9(12)5-10/h2-5,7,13H,6H2,1H3

InChI Key

LICFKTVCTLQAJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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